molecular formula C12H9BrClNO B14410806 4-(4-Bromophenoxy)-3-chloroaniline CAS No. 83660-67-7

4-(4-Bromophenoxy)-3-chloroaniline

Cat. No.: B14410806
CAS No.: 83660-67-7
M. Wt: 298.56 g/mol
InChI Key: PMYJFDMQUGPXGM-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-3-chloroaniline is an organic compound that features both bromine and chlorine substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-3-chloroaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromophenol with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-3-chloroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenoxy)-3-chloroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-3-chloroaniline is unique due to the presence of both bromine and chlorine substituents on the aniline ring. This dual substitution imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

CAS No.

83660-67-7

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

4-(4-bromophenoxy)-3-chloroaniline

InChI

InChI=1S/C12H9BrClNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2

InChI Key

PMYJFDMQUGPXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Br

Origin of Product

United States

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